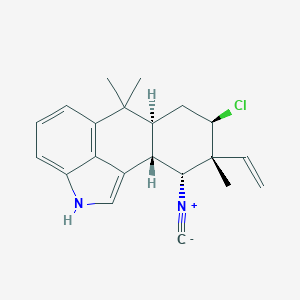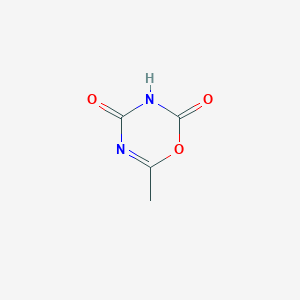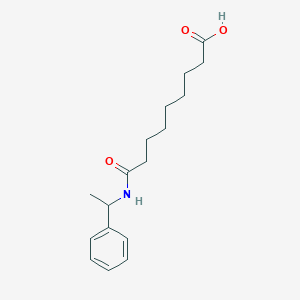
十七烷基环己烷
描述
Heptadecylcyclohexane, also known as cyclohexane, heptadecyl-, is a chemical compound with the molecular formula C23H46. It is a saturated hydrocarbon consisting of a cyclohexane ring attached to a heptadecyl chain. This compound is part of the larger class of cycloalkanes, which are known for their stability and non-polar characteristics.
科学研究应用
Heptadecylcyclohexane has various applications in scientific research:
Chemistry: Used as a reference compound in gas chromatography and mass spectrometry due to its well-defined structure and stability.
Biology: Studied for its effects on lipid membranes and its role in modulating membrane fluidity.
Medicine: Investigated for its potential use in drug delivery systems, particularly in the formulation of hydrophobic drugs.
Industry: Utilized as a component in lubricants and as a solvent in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions: Heptadecylcyclohexane can be synthesized through the hydrogenation of heptadecylcyclohexene. This process involves the addition of hydrogen (H2) in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions.
Industrial Production Methods: In industrial settings, heptadecylcyclohexane is often produced as a byproduct during the refining of petroleum. The process involves the catalytic cracking of long-chain hydrocarbons, followed by hydrogenation to saturate the resulting compounds.
Types of Reactions:
Oxidation: Heptadecylcyclohexane can undergo oxidation reactions, typically resulting in the formation of alcohols, ketones, or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Although already a saturated hydrocarbon, further reduction can lead to the cleavage of the cyclohexane ring under extreme conditions.
Substitution: Heptadecylcyclohexane can participate in substitution reactions, particularly halogenation, where halogens like chlorine (Cl2) or bromine (Br2) replace hydrogen atoms on the cyclohexane ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Reduction: Hydrogen gas (H2) with a metal catalyst such as palladium on carbon (Pd/C).
Substitution: Halogens (Cl2, Br2) in the presence of light or heat.
Major Products Formed:
Oxidation: Cyclohexanol, cyclohexanone, heptadecanoic acid.
Reduction: Cleaved hydrocarbons.
Substitution: Halogenated cyclohexanes.
作用机制
The mechanism of action of heptadecylcyclohexane primarily involves its interaction with lipid membranes. Due to its hydrophobic nature, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and membrane protein function.
相似化合物的比较
Hexadecylcyclohexane: Similar in structure but with a shorter alkyl chain.
Octadecylcyclohexane: Similar in structure but with a longer alkyl chain.
Cyclohexane: Lacks the long alkyl chain, making it less hydrophobic.
Uniqueness: Heptadecylcyclohexane is unique due to its specific chain length, which provides a balance between hydrophobicity and structural stability. This makes it particularly useful in applications requiring a stable, non-polar compound with moderate hydrophobic characteristics.
属性
IUPAC Name |
heptadecylcyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H46/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-20-23-21-18-16-19-22-23/h23H,2-22H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLHZQNGNJQYAIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40173489 | |
| Record name | Heptadecylcyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40173489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19781-73-8 | |
| Record name | Heptadecylcyclohexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19781-73-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Heptadecylcyclohexane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019781738 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Heptadecylcyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40173489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Heptadecylcyclohexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.356 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can microorganisms utilize heptadecylcyclohexane as a source of energy and carbon?
A1: Yes, research indicates that certain hydrocarbon-utilizing microorganisms can indeed utilize heptadecylcyclohexane as their sole source of carbon and energy for growth. []
Q2: How do microorganisms break down heptadecylcyclohexane?
A2: Studies suggest that microorganisms utilize both alpha- and beta-oxidation pathways to break down n-alkyl-substituted cycloalkanes like heptadecylcyclohexane. This is supported by the analysis of fatty acids present in the microorganisms after growth on dodecylcyclohexane, revealing the incorporation of products from both oxidation pathways. [] Interestingly, the research also suggests that ring cleavage during the degradation process is more likely when the side chain (heptadecyl in this case) contains an odd number of carbon atoms. []
Q3: Does the presence of heptadecylcyclohexane in wood impact its durability?
A3: While not directly addressed in the provided research, one study found that Tristaniopsis beccarii wood contains heptadecylcyclohexane within its extractives. [] This research demonstrated a strong correlation between the total extractives content in the wood and its resistance to decay by various fungi. [] This suggests that heptadecylcyclohexane, as a component of these extractives, could contribute to the natural durability of the wood. Further research would be needed to confirm the specific role of heptadecylcyclohexane in this context.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3R,8aR)-3-methyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B11249.png)

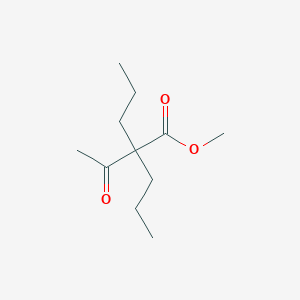

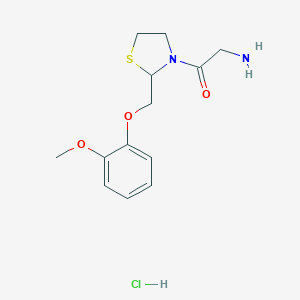

![2(3H)-Benzothiazolethione, 3-[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]-](/img/structure/B11261.png)
![Imidazo[1,2-a]pyrazine-3-carbaldehyde](/img/structure/B11262.png)
